

# 2,3-Dimethoxyaniline spectroscopic data interpretation (NMR, IR, MS)

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## Compound of Interest

Compound Name: 2,3-Dimethoxyaniline

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## Spectroscopic Analysis of 2,3-Dimethoxyaniline: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for **2,3-dimethoxyaniline**, a key intermediate in pharmaceutical and chemical synthesis. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is detailed for researchers, scientists, and professionals in drug development.

### Molecular Structure

IUPAC Name: **2,3-dimethoxyaniline**<sup>[1][2]</sup> CAS Number: 6299-67-8<sup>[1]</sup> Molecular Formula: C<sub>8</sub>H<sub>11</sub>NO<sub>2</sub><sup>[1][3]</sup> Molecular Weight: 153.18 g/mol InChI Key: HEZIOZBMPKPOER-UHFFFAOYSA-N<sup>[1][3][4]</sup>

The structure of **2,3-dimethoxyaniline** consists of a benzene ring substituted with an amino group (-NH<sub>2</sub>) at position 1, and two methoxy groups (-OCH<sub>3</sub>) at positions 2 and 3.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.<sup>[5]</sup> For **2,3-dimethoxyaniline**, both <sup>1</sup>H and <sup>13</sup>C NMR provide characteristic signals that confirm its structure.

The  $^1\text{H}$  NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
6.78 - 6.65	Multiplet	3H	Ar-H
3.86	Singlet	6H	-OCH <sub>3</sub>
3.75	Broad Singlet	2H	-NH <sub>2</sub>
Solvent: CDCl <sub>3</sub> , Reference: TMS. <a href="#">[6]</a>			

Interpretation:

- The multiplet between 6.78 and 6.65 ppm corresponds to the three aromatic protons on the benzene ring. The complex splitting pattern arises from their coupling with each other.
- The sharp singlet at 3.86 ppm, integrating to six protons, is characteristic of the two equivalent methoxy groups.
- A broad singlet at 3.75 ppm, integrating to two protons, is assigned to the amino group protons. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

The  $^{13}\text{C}$  NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
147.5	C-O
137.9	C-N
124.0	Ar-C
118.9	Ar-C
108.3	Ar-C
60.8	-OCH <sub>3</sub>
55.7	-OCH <sub>3</sub>

Note: Specific peak assignments for aromatic carbons may vary. Data is compiled from typical values for similar structures.

#### Interpretation:

- The spectrum shows eight distinct carbon signals, corresponding to the eight carbon atoms in the molecule.
- The signals at 147.5 and 137.9 ppm are in the downfield region, characteristic of aromatic carbons attached to electronegative atoms (oxygen and nitrogen, respectively).
- The signals at 124.0, 118.9, and 108.3 ppm represent the aromatic carbons bonded to hydrogen.
- The two signals at 60.8 and 55.7 ppm in the upfield region are assigned to the carbons of the two distinct methoxy groups.

A standardized protocol ensures the acquisition of high-quality NMR spectra.<sup>[7]</sup>

- Sample Preparation: Dissolve 10-25 mg of **2,3-dimethoxyaniline** in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a 5 mm NMR tube.<sup>[7]</sup> For <sup>13</sup>C NMR, a higher concentration (50-100 mg) may be necessary to achieve a good signal-to-noise ratio.<sup>[7]</sup> Ensure the sample is fully dissolved to avoid poor spectral resolution.<sup>[7]</sup>

- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).<sup>[7]</sup> Alternatively, the residual solvent signal can be used for calibration (e.g.,  $\text{CDCl}_3$  at  $\delta = 7.26$  ppm for  $^1\text{H}$  NMR).<sup>[7]</sup>
- Data Acquisition:
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.<sup>[7]</sup>
  - Acquire the spectrum using standard parameters. For  $^1\text{H}$  NMR, 8 to 16 scans are usually sufficient.<sup>[7]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of molecular bonds.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
3450 - 3300	Medium, Doublet	N-H stretch (primary amine)
3050 - 3000	Medium	C-H stretch (aromatic)
2950 - 2850	Medium	C-H stretch (aliphatic, -OCH <sub>3</sub> )
1620 - 1580	Strong	C=C stretch (aromatic ring)
1520 - 1480	Strong	C=C stretch (aromatic ring)
1260 - 1200	Strong	C-O stretch (aryl ether)
1100 - 1000	Strong	C-O stretch (aryl ether)
850 - 750	Strong	C-H bend (aromatic, out-of-plane)
Data compiled from typical values for aromatic amines and ethers.[8]		

#### Interpretation:

- The characteristic doublet in the 3450-3300 cm<sup>-1</sup> region confirms the presence of a primary amine (-NH<sub>2</sub>).
- Absorptions for aromatic and aliphatic C-H stretching are observed around 3050 cm<sup>-1</sup> and 2950 cm<sup>-1</sup>, respectively.
- Strong peaks in the 1620-1480 cm<sup>-1</sup> range are indicative of the carbon-carbon double bond stretching within the benzene ring.
- The strong absorptions between 1260 cm<sup>-1</sup> and 1000 cm<sup>-1</sup> correspond to the C-O stretching of the two aryl ether (methoxy) groups.
- The strong bands in the fingerprint region (850-750 cm<sup>-1</sup>) are due to the out-of-plane C-H bending of the substituted aromatic ring.

For a solid or liquid sample like **2,3-dimethoxyaniline**, several methods can be employed.

Thin Film Method (for liquids):

- Place a small drop of the liquid sample directly onto one potassium bromide (KBr) salt plate.  
[\[9\]](#)
- Place a second KBr plate on top and gently press to create a thin liquid film.
- Place the sandwiched plates in the sample holder of the FTIR spectrometer and acquire the spectrum.[\[9\]](#)

KBr Pellet Method (for solids):

- Grind approximately 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.
- Mix the sample thoroughly with about 100-200 mg of dry, IR-grade KBr powder.
- Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.
- Place the pellet in the sample holder for analysis. A background spectrum of a blank KBr pellet should be run first.[\[10\]](#)

Attenuated Total Reflectance (ATR) Method:

- Ensure the ATR crystal (e.g., diamond) is clean.
- Place a small amount of the solid or liquid sample directly onto the crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Acquire the spectrum. This method requires minimal to no sample preparation.[\[10\]](#)[\[11\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns can offer further structural clues.

m/z (Mass/Charge Ratio)	Relative Intensity (%)	Assignment
153	100	$[M]^+$ (Molecular Ion)
138	~80	$[M - CH_3]^+$
110	~30	$[M - CH_3 - CO]^+$
95	~25	$[M - 2(CH_3) - CO]^+$ or $[M - CH_3 - CH_3O]^+$
Data obtained from GC-MS analysis. <a href="#">[12]</a>		

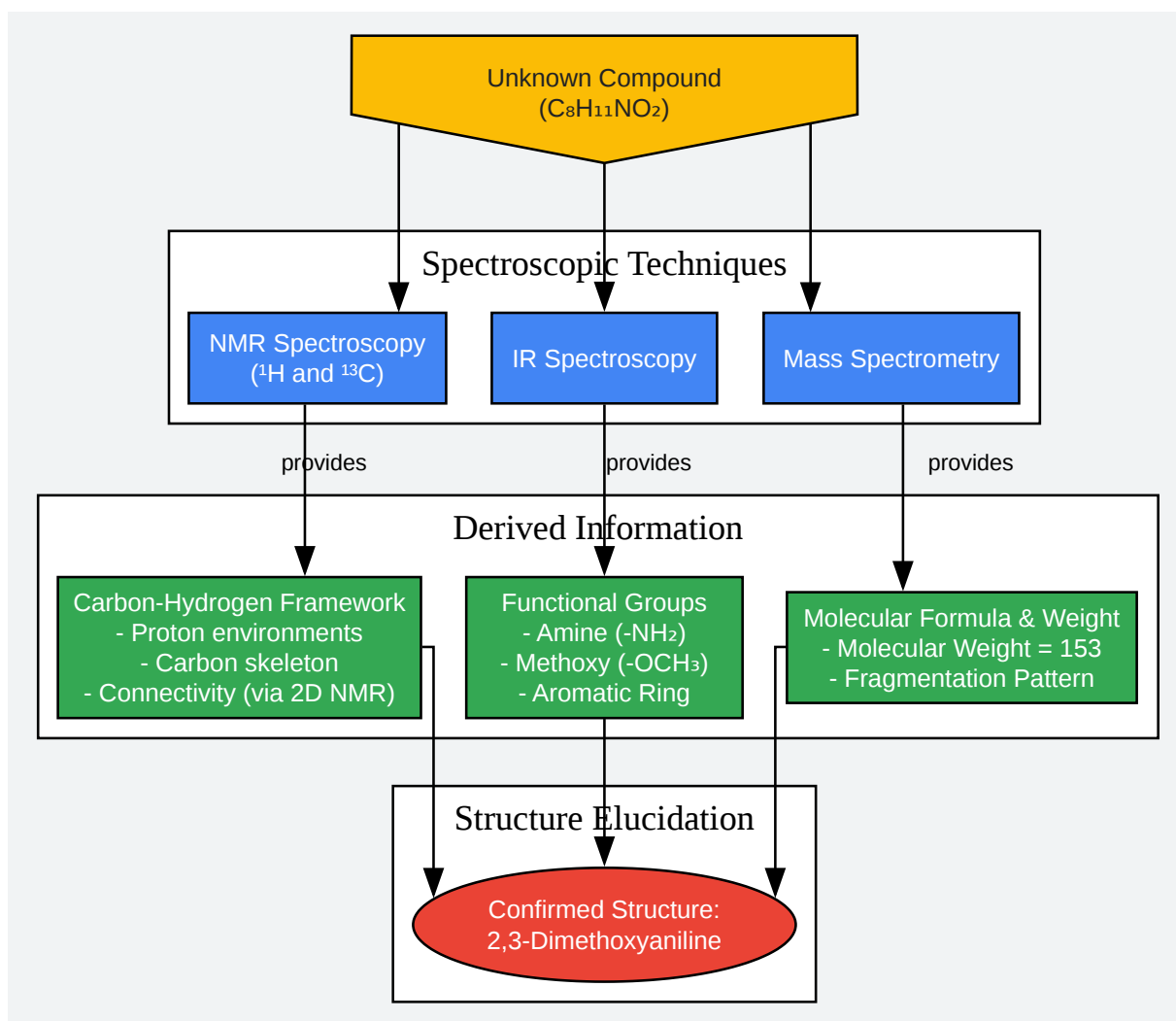
#### Interpretation:

- The peak at m/z 153 corresponds to the molecular ion  $[M]^+$ , confirming the molecular weight of **2,3-dimethoxyaniline**.[\[12\]](#)
- The significant fragment at m/z 138 is due to the loss of a methyl radical ( $\bullet CH_3$ ) from one of the methoxy groups, a common fragmentation pathway for methoxy-substituted aromatics. [\[12\]](#)
- Subsequent loss of carbon monoxide (CO) from the  $[M - CH_3]^+$  fragment leads to the peak at m/z 110.
- Further fragmentation results in other lower mass ions.
- Sample Introduction: The sample is introduced into the mass spectrometer, often after separation by Gas Chromatography (GC-MS) for volatile compounds like **2,3-dimethoxyaniline**.[\[13\]](#)
- Ionization: The sample molecules are ionized. Electron Impact (EI) is a common method where a high-energy electron beam knocks an electron off the molecule to form a molecular ion (a radical cation).[\[14\]](#)

- Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ( $m/z$ ) ratio.  
[14]
- Detection: The separated ions are detected, and their abundance is plotted against their  $m/z$  ratio to generate a mass spectrum.[14]
- Calibration: The  $m/z$  scale is calibrated using a reference compound with ions of known  $m/z$  to ensure high mass accuracy.[15]

## Integrated Spectroscopic Analysis Workflow

The following diagram illustrates how the data from NMR, IR, and MS are integrated to confirm the structure of **2,3-dimethoxyaniline**.





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Caption: Integrated workflow for the structural elucidation of **2,3-dimethoxyaniline**.

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## References

- 1. 2,3-Dimethoxyaniline | 6299-67-8 [sigmaaldrich.com]
- 2. 2,3-Dimethoxyaniline 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 2,3-DIMETHOXYANILINE(6299-67-8) 1H NMR spectrum [chemicalbook.com]
- 5. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. jascoinc.com [jascoinc.com]
- 11. edinst.com [edinst.com]
- 12. 2,3-Dimethoxyaniline | C<sub>8</sub>H<sub>11</sub>NO<sub>2</sub> | CID 239603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 15. rsc.org [rsc.org]
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